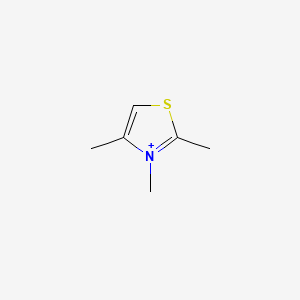
Androst-16-en-6-one, (5alpha)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-16-en-6-one, (5alpha) is a steroidal compound belonging to the class of androstanoids. It is characterized by its unique structure, which includes multiple rings and a ketone functional group. This compound is known for its presence in various biological systems and its role as a pheromone in certain mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androst-16-en-6-one, (5alpha) typically involves multiple steps, starting from simpler steroidal precursors. One common method includes the oxidation of androst-16-en-3-one derivatives using specific oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques such as gas chromatography and mass spectrometry for purification and quality control .
Types of Reactions:
Oxidation: Androst-16-en-6-one, (5alpha) can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
- Oxidized derivatives such as androst-16-en-6,7-dione.
- Reduced derivatives like androst-16-en-6-ol .
Scientific Research Applications
Androst-16-en-6-one, (5alpha) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Androst-16-en-6-one, (5alpha) involves its interaction with specific receptors in the olfactory system of mammals. It binds to these receptors, triggering a cascade of molecular events that lead to changes in behavior and physiological responses. The compound acts as a pheromone, influencing social and sexual behaviors in certain species .
Comparison with Similar Compounds
Androst-16-en-3-one (Androstenone): Another steroidal pheromone with a similar structure but differing in the position of the ketone group.
Androst-16-en-3α-ol (Androstenol): A related compound with a hydroxyl group instead of a ketone, known for its musk-like odor.
Uniqueness: Androst-16-en-6-one, (5alpha) is unique due to its specific structural configuration and its distinct role as a pheromone in certain mammalian species. Its ability to influence reproductive behavior sets it apart from other similar compounds .
Properties
CAS No. |
29959-28-2 |
|---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(5S,8R,9S,10R,13R,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C19H28O/c1-18-9-5-7-14(18)13-12-17(20)16-6-3-4-10-19(16,2)15(13)8-11-18/h5,9,13-16H,3-4,6-8,10-12H2,1-2H3/t13-,14-,15-,16+,18-,19+/m0/s1 |
InChI Key |
HYQQXYNWNCESFB-IJPPCXMXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC(=O)[C@@H]4[C@@]3(CCCC4)C |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CC(=O)C4C3(CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
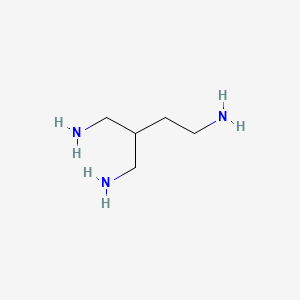
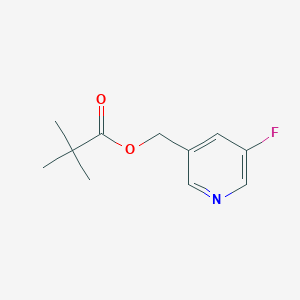
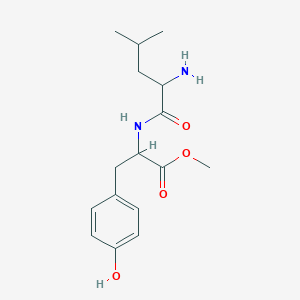
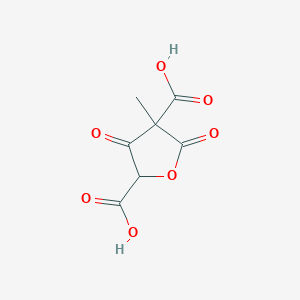
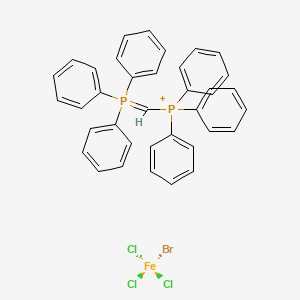
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
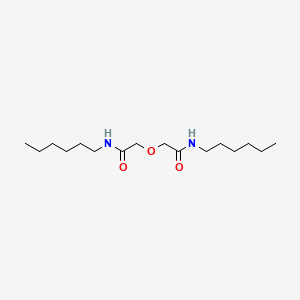
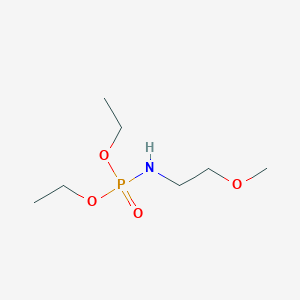
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)

